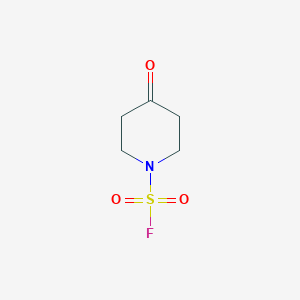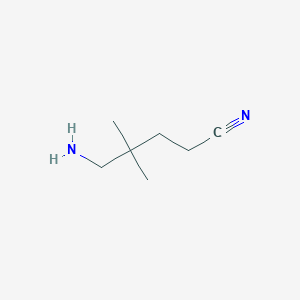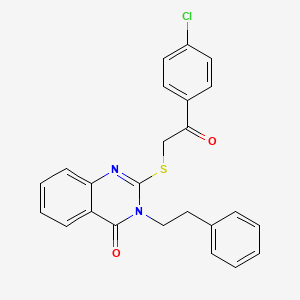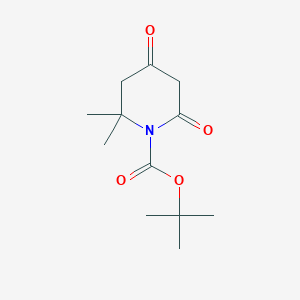
4-Oxopiperidine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxopiperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C5H8FNO3S and a molecular weight of 181.19 g/mol . This compound is known for its applications in various fields of scientific research, including organic synthesis, chemical biology, drug discovery, and materials science .
Mécanisme D'action
Target of Action
4-Oxopiperidine-1-sulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are known to react with nucleophiles on their targets via a process known as Sulfur (VI) Fluoride Exchange (SuFEx), irreversibly cross-linking the interacting biomolecules .
Mode of Action
The mode of action of this compound involves the formation of a charge-transfer complex between sulfonyl chloride and N-methylmorpholine. This induces S–Cl bond homolysis of sulfonyl chloride, yielding a reactive sulfonyl radical that further induces the double C–N bond cleavages of N-alkyl 4-oxopiperidinium salt .
Biochemical Pathways
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Pharmacokinetics
The pharmacokinetics of fluoride compounds like this compound are primarily governed by pH and storage in bone . HF diffuses across cell membranes far more easily than fluoride ion. Because HF is a weak acid with a pKa of 3.4, more of the fluoride is in the form of HF when pH is lower .
Result of Action
The result of the action of this compound is the inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . The pharmaceutical relevance of piperidine, a compound related to this compound, against different types of cancers has been highlighted .
Action Environment
The action environment of this compound is influenced by various factors. For instance, the presence of smaller-chain PFAS compounds indicates noticeable effects from substituting PFOA and PFOS in Indian environmental samples . Furthermore, the highly active fluorosulfonyl radical has been ignored for a long time owing to its instability and difficulty of generation .
Safety and Hazards
Orientations Futures
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery and materials science . With the development of new methods and the discovery of new properties, sulfonyl fluorides are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates and protein–protein interactions .
Analyse Biochimique
Biochemical Properties
4-Oxopiperidine-1-sulfonyl fluoride is known to interact with various enzymes, proteins, and other biomolecules. It serves as an electrophilic warhead in chemical biology. Its balance of reactivity and stability makes it attractive for applications such as covalent protein labeling, target identification, and drug development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon binding with other biological targets, it reacts with the nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .
Temporal Effects in Laboratory Settings
Metabolic Pathways
Transport and Distribution
It is known that the compound can react with nucleophiles on their targets via SuFEx, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It is known that the compound can react with nucleophiles on their targets via SuFEx, suggesting that it may be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxopiperidine-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is favored due to its mild reaction conditions and the use of readily available reagents .
Industrial Production Methods: In industrial settings, the production of sulfonyl fluorides, including this compound, often involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxopiperidine-1-sulfonyl fluoride undergoes various chemical reactions, including substitution reactions. It is known to react with nucleophiles, leading to the formation of covalent bonds with specific amino acid residues .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include fluorosulfonyl radicals and sulfuryl fluoride gas . These reactions typically occur under mild conditions, making them suitable for a wide range of applications.
Major Products: The major products formed from reactions involving this compound depend on the specific nucleophiles involved. For example, reactions with amino acids can lead to the formation of covalent adducts with serine, threonine, lysine, tyrosine, cysteine, and histidine residues .
Applications De Recherche Scientifique
4-Oxopiperidine-1-sulfonyl fluoride has found widespread applications in scientific research. In organic synthesis, it is used as a versatile intermediate for the preparation of various functionalized compounds . In chemical biology, it serves as a covalent probe for labeling specific amino acid residues in proteins . In drug discovery, it is utilized in the design of covalent inhibitors targeting specific enzymes . Additionally, it has applications in materials science, particularly in the development of functional polymers and coatings .
Comparaison Avec Des Composés Similaires
- 2-Nitrobenzenesulfonyl fluoride
- (2-Aminoethyl)benzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
Comparison: Compared to other sulfonyl fluorides, 4-oxopiperidine-1-sulfonyl fluoride exhibits unique reactivity and stability, making it particularly suitable for applications in chemical biology and drug discovery . Its ability to form covalent bonds with a wide range of amino acid residues sets it apart from other similar compounds .
Propriétés
IUPAC Name |
4-oxopiperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYNNADLGIPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2847453.png)


![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2847463.png)




![N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide](/img/structure/B2847471.png)
![2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2847472.png)


